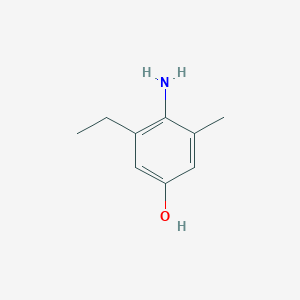
4-(3-Methylbutoxy)benzene-1-sulfonamide
Vue d'ensemble
Description
“4-(3-Methylbutoxy)benzene-1-sulfonamide” is a compound that contains a sulfonamide functional group . Sulfonamides are synthetic antimicrobial drugs that exhibit a range of pharmacological activities . The structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Synthesis Analysis
The synthesis of sulfonamides can be achieved through various methods. One common method involves the reaction of substituted benzene sulfonyl chloride with amines . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material for the synthesis of a wide range of sulfonamides .Chemical Reactions Analysis
Sulfonamides exhibit a range of chemical reactions. They act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibits the multiplication of bacteria, making sulfonamides effective as antibacterial drugs .Mécanisme D'action
Target of Action
4-(3-Methylbutoxy)benzene-1-sulfonamide, also known as Benzenesulfonamide, 4-(3-methylbutoxy)-, is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, ion transport, and folate synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate, a precursor to tetrahydrofolate . Tetrahydrofolate is essential for the synthesis of nucleic acids, so its depletion inhibits bacterial DNA growth and cell division .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for nucleic acid synthesis, the compound prevents bacteria from replicating their DNA and dividing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Methylbutoxy)benzene-1-sulfonamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is a water-soluble compound, which makes it easy to work with in the laboratory. In addition, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. However, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments. In addition, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(3-Methylbutoxy)benzene-1-sulfonamide in scientific research. One of the most promising areas of research is the use of this compound in the study of drug interactions and metabolism. This compound could be used to study the metabolism of drugs and other compounds, as well as the interaction between drugs and other compounds. In addition, this compound could be used to study the metabolism of fatty acids, as well as the interaction between fatty acids and other compounds. Finally, this compound could be used in the study of enzyme kinetics, protein-ligand interactions, and metabolic pathways.
Applications De Recherche Scientifique
4-(3-Methylbutoxy)benzene-1-sulfonamide is used in a variety of scientific research applications. It is used as a substrate in biochemical and physiological studies, as well as in laboratory experiments. This compound is used in studies of enzyme kinetics, protein-ligand interactions, and metabolic pathways. It is also used as a reagent in the synthesis of other compounds, such as 4-methylbenzene-1-sulfonamide and 4-methylbenzene-1-sulfonamide hydrochloride. In addition, this compound has been used in studies of the metabolism of drugs and other compounds, as well as in the study of drug interactions.
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-methylbutoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUFZQIYYWQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594157 | |
| Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1141-92-0 | |
| Record name | 4-(3-Methylbutoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)







![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)
